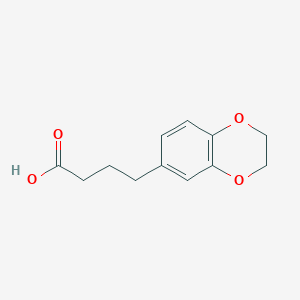

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS: 14939-93-6) is a carboxylic acid derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.239 g/mol, and it is typically supplied at 95% purity for research purposes . The compound has been identified in metabolomic studies as a differential metabolite associated with gut microbiota modulation and depression-related pathways. Additionally, it was downregulated in Liaoning Cashmere goat skin tissues, indicating tissue-specific metabolic functions .

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCRXHHGVUYVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379671 | |

| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14939-93-6 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14939-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 3,4-Dihydroxybenzaldehyde Derivatives

A widely adopted method involves the condensation of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions. This reaction proceeds via nucleophilic substitution, where the hydroxyl groups attack the dibromoethane to form the dioxane ring.

Reaction Conditions:

Mechanistic Insight:

The reaction proceeds through a Williamson ether synthesis mechanism, where deprotonated phenolic oxygens displace bromide ions from 1,2-dibromoethane. Steric and electronic effects of substituents on the aromatic ring influence reaction kinetics.

Alternative Ring-Closing Agents

While 1,2-dibromoethane is common, ethylene glycol ditosylate or bis(chloromethyl) ether may also be used, though these reagents pose safety concerns due to toxicity.

Introduction of the Butanoic Acid Side Chain

The butanoic acid moiety is introduced via post-cyclization functionalization. Two approaches are prevalent:

Oxidation of Alkyl-Substituted Intermediates

A patent method describes oxidizing a propyl-substituted benzodioxin derivative to the carboxylic acid using potassium permanganate:

Procedure:

-

Intermediate: 2,3-Dihydro-1,4-benzodioxin-6-ylpropanal.

Challenges:

Coupling Reactions with Bromobutanoic Acid Derivatives

Adapting methodologies from sulfonamide synthesis, the butanoic acid chain is introduced via nucleophilic displacement:

Steps:

-

Activation: React 4-bromobutyric acid with thionyl chloride to form 4-bromobutanoyl chloride.

-

Coupling: Combine with 6-amino-2,3-dihydro-1,4-benzodioxin in DMF using LiH as a base.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature | Yield | Advantages |

|---|---|---|---|---|

| Cyclization + Oxidation | 1,2-Dibromoethane, KMnO₄ | 90–110°C | 85–90% | High yield, scalable |

| Coupling with Bromoacid | 4-Bromobutanoyl chloride | 25°C | 75–80% | Mild conditions, fewer byproducts |

Industrial Considerations:

-

The cyclization-oxidation route is preferred for large-scale production due to cost-effectiveness and reagent availability.

-

Coupling methods are reserved for specialized applications requiring high purity.

Spectral Characterization and Quality Control

FTIR Analysis:

¹H NMR (CDCl₃):

HPLC Purity:

Challenges and Optimization Strategies

Issue 1: Low Coupling Efficiency

Issue 2: Byproduct Formation During Oxidation

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the benzodioxin ring.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Structure-Activity Relationship (SAR) Analysis

Substituent Length and Polarity: The butanoic acid chain in the target compound may enhance metabolic stability or microbiota interaction compared to shorter-chain analogues like acetic acid derivatives . Sulfonamide-linked benzodioxins (e.g., ) show antibacterial activity, likely due to enhanced membrane penetration or target binding .

Heterocyclic Modifications: Replacement of the dioxin ring with a dioxane (e.g., flavones in ) retains antihepatotoxic activity but alters substrate specificity for liver enzymes . Imidazole-pyridine hybrids (e.g., D4476) demonstrate immunomodulatory effects, leveraging the benzodioxin scaffold for PD-1/PD-L1 inhibition .

Functional Group Impact: Ketone groups (e.g., 4-oxobutanoic acid in ) may influence enzyme inhibition profiles, as seen in dual 5-LOX/mPGES-1 inhibitors .

Biological Activity

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS Number: 14939-93-6) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Melting Point : 76–78 °C

Anti-inflammatory Properties

Research has indicated that compounds containing the benzodioxin structure exhibit significant anti-inflammatory effects. A study focused on the synthesis of new anti-inflammatory agents derived from benzodioxine highlighted the potential of such compounds in modulating inflammatory pathways. The study demonstrated that derivatives of this compound showed promising results in reducing inflammation markers in vitro and in vivo models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Investigations into various benzodioxin derivatives have suggested that they may protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with neurodegenerative diseases, making it a candidate for further research in conditions like Alzheimer's and Parkinson's disease .

Case Studies

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects of this compound.

- Methodology : In vitro assays were conducted using lipopolysaccharide (LPS)-stimulated macrophages.

- Results : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups.

- : This suggests a strong anti-inflammatory activity that warrants further exploration in clinical settings.

-

Neuroprotection Against Oxidative Stress :

- Objective : To assess the protective effects against oxidative stress-induced neuronal cell death.

- Methodology : Neuronal cell lines were treated with hydrogen peroxide in the presence of varying concentrations of the compound.

- Results : A dose-dependent increase in cell viability was observed, indicating neuroprotective properties.

- : These findings support the potential use of this compound in neurodegenerative disease therapies.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model Used | Outcome |

|---|---|---|---|

| Anti-inflammatory | Cytokine inhibition | LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels |

| Neuroprotection | Oxidative stress modulation | Neuronal cell lines | Increased cell viability |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, and how can its purity be validated?

- Synthesis : A three-step approach is commonly used:

Coupling : React 2,3-dihydro-1,4-benzodioxin-6-amine with a biphenyl sulfonamide intermediate under basic conditions.

Esterification : Convert the carboxylic acid to an ethyl ester using ethanol and catalytic acid.

Hydrolysis : Treat the ester with lithium hydroxide monohydrate in THF/water to yield the final compound .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard. Purity >95% is typical for research-grade material .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Spectroscopic Analysis :

- NMR : H and C NMR to verify proton environments (e.g., benzodioxin protons at δ 4.2–4.4 ppm) and carbon backbone.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (exact mass: 222.239 g/mol) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Primary Solvent : DMSO (up to 91 mg/mL solubility at 200 mM), validated for cell-based studies .

- Alternatives : Ethanol or aqueous buffers with ≤1% DMSO for in vitro kinase assays. Avoid water due to poor solubility (<0.1 mg/mL) .

Advanced Research Questions

Q. How does this compound modulate PKM2 activity, and what experimental controls are critical for validating its specificity?

- Mechanism : Acts as a PKM2 activator by binding to the allosteric site, promoting tetramer formation and enhancing glycolytic flux.

- Validation :

- In Vitro Kinase Assay : Measure PKM2 activity via ADP-Glo™ kinase assay, comparing activity with/without the compound.

- Selectivity Screening : Test against PKM1 and other kinases (e.g., ERK2, JNK) using a kinase profiling panel .

- Genetic Knockdown : Use PKM2-specific siRNA to confirm phenotype rescue in cellular assays .

Q. What strategies resolve contradictions in reported IC50 values for CK1 inhibition across studies?

- Contextual Factors : Differences in assay conditions (e.g., ATP concentration, temperature) significantly impact IC50. Standardize assays using 10 µM ATP and 25°C incubation.

- Data Normalization : Include reference inhibitors (e.g., D4476 for CK1) and normalize activity to vehicle controls.

- Orthogonal Assays : Confirm inhibition via Western blot (e.g., phospho-β-catenin levels for CK1α activity) .

Q. How can researchers design experiments to study its dual role in immune modulation (e.g., Th2/Treg suppression)?

- In Vitro T-Cell Differentiation :

- Culture naïve CD4+ T-cells with IL-4 (Th2 polarization) or TGF-β (Treg polarization).

- Add the compound (10–50 µM) and quantify cytokine profiles (IL-4, IL-10 via ELISA) and FoxP3 expression (flow cytometry) .

Q. What analytical methods are recommended for detecting metabolites of this compound in pharmacokinetic studies?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor metabolites like the sulfonamide derivative (exact mass: 343.1419) .

- Stability Testing : Incubate in liver microsomes (human/mouse) and quantify parent compound decay over 60 minutes .

Key Considerations for Experimental Design

- Storage : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent degradation .

- Biological Replicates : Use ≥3 independent experiments with technical triplicates to ensure statistical robustness .

- Negative Controls : Include vehicle (DMSO) and scrambled compounds (e.g., benzodioxin derivatives lacking the butanoic acid group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.